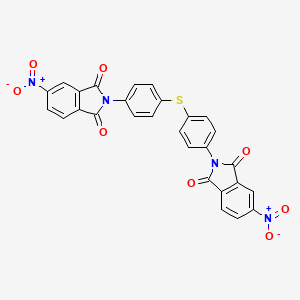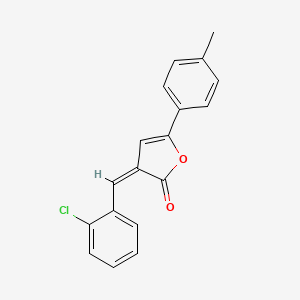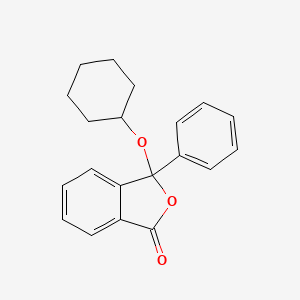
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as TNPID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNPID belongs to the class of isoindole-1,3(2H)-dione derivatives and has a unique structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro, indicating that it may be safe for use in certain applications. However, more research is needed to fully understand the biochemical and physiological effects of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One possible direction is to investigate its potential as a fluorescent probe for detecting other heavy metal ions in water samples. Another direction is to explore its potential as a material for organic electronics, such as solar cells and transistors. Additionally, further research is needed to fully understand its anticancer properties and potential use in cancer treatment.
Métodos De Síntesis
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) can be synthesized using a two-step reaction process. In the first step, 5-nitroisophthalic acid is reacted with thionyl chloride to form 5-nitroisophthaloyl chloride. In the second step, the resulting intermediate is reacted with 5-nitroisophthalic acid under high-temperature conditions to form 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
Aplicaciones Científicas De Investigación
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been found to have potential applications in various scientific research fields. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a fluorescent probe for detecting mercury ions in water samples. Additionally, 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has shown promise as a material for organic electronics due to its high electron mobility and stability.
Propiedades
IUPAC Name |
5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfanylphenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAQNSMOOFERMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(sulfanediyldibenzene-4,1-diyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)